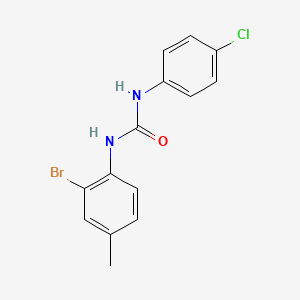
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-N’-(4-chlorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a bromine and a methyl group, and the other with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 2-bromo-4-methylaniline with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dissolve 2-bromo-4-methylaniline in an appropriate solvent, such as dichloromethane or tetrahydrofuran.
Step 2: Add 4-chlorophenyl isocyanate to the solution while maintaining the temperature at around 0-5°C.
Step 3: Stir the reaction mixture for several hours at room temperature to allow the reaction to proceed to completion.
Step 4: Purify the product by recrystallization or column chromatography to obtain N-(2-bromo-4-methylphenyl)-N’-(4-chlorophenyl)urea in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(2-bromo-4-methylphenyl)-N’-(4-chlorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic rings can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products with altered chemical properties.
Hydrolysis: The urea functional group can be hydrolyzed in the presence of strong acids or bases, resulting in the cleavage of the molecule into smaller fragments.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or electrophiles like bromine. Reaction conditions typically involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used, often with heating to accelerate the reaction.
Major Products Formed
Substitution Reactions: New derivatives with different substituents on the aromatic rings.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced functional groups, such as amines.
Hydrolysis Products: Smaller fragments, including amines and carboxylic acids.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-N’-(4-chlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its unique chemical structure makes it a candidate for designing new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-N’-(4-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to altered metabolic processes.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-(2-bromo-4-methylphenyl)-N’-(4-chlorophenyl)urea can be compared with other similar compounds, such as:
N-(2-bromo-4-methylphenyl)-N’-(4-fluorophenyl)urea: Similar structure but with a fluorine atom instead of chlorine. This substitution may alter its chemical properties and biological activities.
N-(2-bromo-4-methylphenyl)-N’-(4-methylphenyl)urea: Contains a methyl group instead of chlorine
N-(2-chloro-4-methylphenyl)-N’-(4-chlorophenyl)urea: Both aromatic rings have chlorine substituents. This compound may exhibit different chemical behavior and biological effects compared to the original compound.
The uniqueness of N-(2-bromo-4-methylphenyl)-N’-(4-chlorophenyl)urea lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c1-9-2-7-13(12(15)8-9)18-14(19)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMNDTSCUAZHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
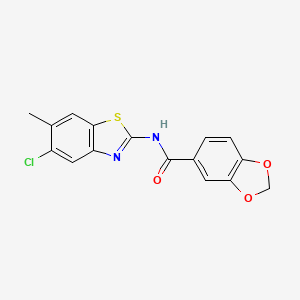
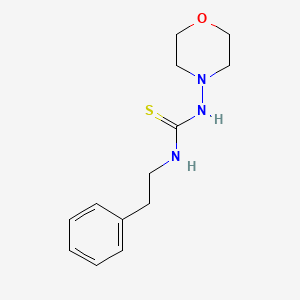
![2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5797277.png)
![N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)

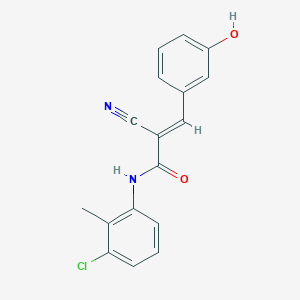
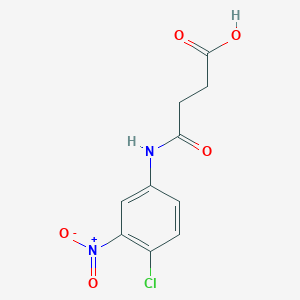
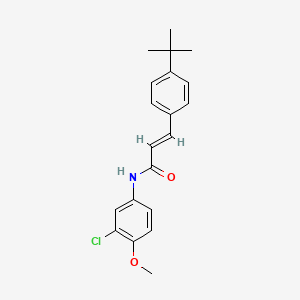
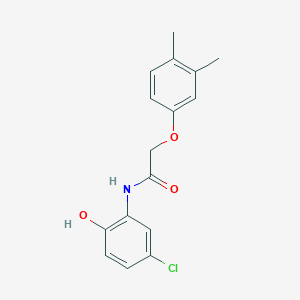
![2-[(4-Propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B5797334.png)
![3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B5797341.png)
![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)
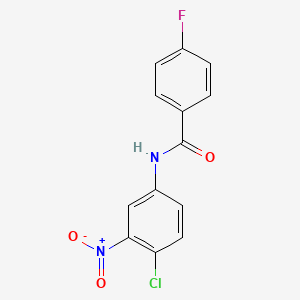
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B5797384.png)
